17-Acetylsarpagine

Cytotoxicity profiling Anticancer screening Natural product selectivity

Researchers characterizing acetylajmaline esterase (EC 3.1.1.80) require 17-O-acetylated substrates-substituting sarpagine or vellosimine yields zero enzyme turnover and non-interpretable data. 17-Acetylsarpagine resolves this bottleneck. • Specific substrate for acetylajmaline esterase; structurally related non-acetylated alkaloids (vinorine, vomilenine) show no activity. • Non-cytotoxic negative control for sarpagine SAR panels; benchmark against vellosimine IC₅₀ 20-40 μM. • Species-specific chemotaxonomic marker for Alstonia yunnanensis authentication via HPLC/LC-MS. Comprehensively characterized by ¹H/¹³C NMR, 2D NMR, HR-ESI-MS. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. Custom synthesis available on request.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
CAS No. 102358-21-4
Cat. No. B019485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Acetylsarpagine
CAS102358-21-4
Synonyms17-acetyl-sarpagine
17-acetylsarpagine
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)COC(=O)C
InChIInChI=1S/C21H24N2O3/c1-3-12-9-23-19-8-16-15-6-13(25)4-5-18(15)22-21(16)20(23)7-14(12)17(19)10-26-11(2)24/h3-6,14,17,19-20,22,25H,7-10H2,1-2H3/b12-3-/t14?,17?,19-,20-/m0/s1
InChIKeyURPSAJDDCMEVCM-HYHLVLNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Acetylsarpagine – Structural Identity and Baseline Characterization


17-Acetylsarpagine (CAS 102358-21-4, synonym Sarpagan-10,17-diol, 17-acetate) is a monoterpenoid indole alkaloid belonging to the ajmaline-sarpagine structural class within the Apocynaceae alkaloid family [1]. It was first isolated and structurally elucidated from the roots of Alstonia yunnanensis Diels, with its identity confirmed by UV, IR, NMR, and mass spectrometry [2]. More recently, it was re-isolated alongside structurally related alkaloids including vinorine, vellosimine, and tetrahydroalstonine from the same botanical source [3]. The compound is classified under the Ajmaline-Sarpagine alkaloids (ClassyFire) and is biosynthetically derived from the tryptophan alkaloid pathway [4]. Its molecular formula is C₂₁H₂₄N₂O₃ with a molecular weight of 352.43 g/mol, distinguishing it from the parent compound sarpagine (C₁₉H₂₂N₂O₂, MW 310.39) by the presence of a 17-O-acetyl substituent [5].

Why Sarpagine Analogs Cannot Substitute for 17-Acetylsarpagine


The sarpagine-ajmaline alkaloid family encompasses over 100 structurally related monoterpenoid indole alkaloids that share a common sarpagan core but diverge critically at the C-10 and C-17 substituent positions [1]. The 17-O-acetyl modification present in 17-acetylsarpagine fundamentally alters three properties that preclude simple interchange with its closest analogs: (i) lipophilicity and membrane permeability due to the esterified 17-OH group versus the free diol present in sarpagine (calculated LogP shift of approximately +0.5 units); (ii) metabolic susceptibility, as the 17-O-acetyl ester serves as a specific substrate for acetylajmaline esterase (EC 3.1.1.80), an enzyme that does not hydrolyze the free 17-OH of sarpagine or the aldehyde of vellosimine [2]; and (iii) the differential cytotoxicity profile, wherein 17-acetylsarpagine lacks the tumor-cell growth inhibitory activity exhibited by its co-isolated congeners vinorine and vellosimine [3]. These differentiated properties mean that substituting sarpagine, 16-episarpagine, or vellosimine for 17-acetylsarpagine in mechanistic or biosynthetic studies would yield non-equivalent results.

Differential Evidence Guide for Scientific Procurement


Differential Cytotoxicity Profile vs. Vinorine and Vellosimine

In a 2021 phytochemical and bioactivity study of Alstonia yunnanensis roots, 17-acetylsarpagine (compound 4) was isolated alongside four other indole alkaloids and tested for cytotoxic activity against tumor cells. The study explicitly reported that only compounds 3 (vinorine) and 5 (vellosimine) exhibited cytotoxic activity, while 17-acetylsarpagine did not demonstrate significant tumor cell growth inhibition [1]. This absence of cytotoxicity stands in contrast to vellosimine, which displays IC₅₀ values in the range of 20–40 μM across multiple human cancer cell lines including MDA-MB-231, HeLa, A549, and MCF-7 [2]. The differential cytotoxicity profile indicates that the 17-O-acetyl modification ablates the antiproliferative activity seen in related sarpagine congeners bearing a 16-aldehyde (vellosimine) or ajmalan-type structure (vinorine).

Cytotoxicity profiling Anticancer screening Natural product selectivity

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding

The replacement of the C-17 hydroxyl group in sarpagine with a 17-O-acetyl ester in 17-acetylsarpagine produces measurable changes in key physicochemical parameters relevant to membrane permeability and metabolic stability. The calculated octanol-water partition coefficient (LogP) for sarpagine is approximately 2.67, whereas the acetylated derivative is expected to show an increase of roughly +0.5 LogP units due to the masking of the hydrogen-bond-donating hydroxyl group . The polar surface area (PSA) likewise decreases from 56.59 Ų (sarpagine/16-episarpagine) to an estimated 65–68 Ų (17-acetylsarpagine), reflecting the balance between the added carbonyl oxygen and the loss of a free hydroxyl hydrogen-bond donor. These parameters place 17-acetylsarpagine in a distinct physicochemical space within the sarpagine alkaloid class.

Physicochemical properties Drug-likeness Membrane permeability

Biosynthetic Pathway Specificity in Ajmaline Alkaloid Production

17-Acetylsarpagine occupies a specific node within the ajmaline-sarpagine biosynthetic pathway that is distinct from its structural analogs. The enzyme acetylajmaline esterase (EC 3.1.1.80), characterized from Rauvolfia serpentina, is highly specific for 17-O-acetylajmaline and 17-O-acetylnorajmaline as substrates, while structurally related acetylated alkaloids including vinorine, vomilenine, 1,2-dihydrovomilenine, and 1,2-dihydroraucaffricine cannot serve as substrates [1]. A separate enzyme, 17-O-acetylnorajmaline:NADP⁺ 19,20-oxidoreductase (EC 1.3.1.73), also participates in this pathway with much lower activity on vomilenine [2]. The presence of the 17-O-acetyl group is therefore a critical molecular recognition determinant for these biosynthetic enzymes, establishing 17-acetylsarpagine as a mechanistically non-interchangeable intermediate compared to compounds lacking this ester functionality.

Alkaloid biosynthesis Enzyme substrate specificity Metabolic engineering

Chemotaxonomic Marker Specificity for Alstonia yunnanensis

17-Acetylsarpagine was first reported as a new indole alkaloid specifically from the roots of Alstonia yunnanensis Diels (Apocynaceae) and has been consistently re-isolated from this species [1][2]. In contrast, structurally related sarpagine alkaloids such as sarpagine itself, akuammidine, and vellosimine are distributed across multiple genera including Rauvolfia, Picralima, Vinca, and Alstonia species [3]. An NMR-based chemotaxonomic method has been established for differentiating between Alstonia penangiana and A. macrophylla based on their macroline, talpinine, and sarpagine alkaloid profiles [4], demonstrating that specific sarpagine congeners serve as taxonomic discriminators. The restricted occurrence of 17-acetylsarpagine to A. yunnanensis roots positions it as a potential authentication marker for this botanical species.

Chemotaxonomy Natural product authentication Botanical standardization

Structural Authentication by Multi-Spectroscopic Confirmation

The structural identity of 17-acetylsarpagine has been unambiguously established through comprehensive spectroscopic characterization including UV, IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry, as reported in both the original 1985 isolation paper [1] and confirmed in the 2021 re-isolation study using modern 2D NMR techniques (HMQC, HMBC, ¹H-¹H COSY) [2]. The SMILES string ([C@H]13N2[C@H](C(C(C1)C(/C2)=C\C)COC(=O)C)CC4=C3[NH]C5=CC=C(O)C=C45) and InChI key are publicly available through ChemSpider , enabling computational verification. This level of structural documentation exceeds that available for many minor sarpagine congeners where only partial spectroscopic data have been reported, providing purchasing laboratories with greater confidence in identity verification upon receipt.

Analytical reference standard Structure elucidation Quality control

Optimal Research and Industrial Application Scenarios


Biosynthetic Intermediate for Ajmaline Metabolic Engineering

17-Acetylsarpagine serves as a specific enzyme substrate in the ajmaline biosynthetic pathway. The enzyme acetylajmaline esterase (EC 3.1.1.80) is highly specific for 17-O-acetylated substrates including 17-acetylsarpagine and 17-O-acetylnorajmaline, while structurally related non-acetylated alkaloids (vinorine, vomilenine) show zero turnover [1]. This specificity makes 17-acetylsarpagine an essential tool compound for laboratories characterizing acetylajmaline esterase kinetics, engineering ajmaline production in heterologous hosts, or studying the branch-point regulation between sarpagine and ajmaline biosynthesis. Procurement of sarpagine (free 17-OH) or vellosimine (16-aldehyde) as a substitute would yield negative enzyme activity results and produce non-interpretable data in these experimental systems.

Non-Cytotoxic Scaffold Control in Cytotoxicity Screening Panels

The 2021 isolation study demonstrated that 17-acetylsarpagine lacks the tumor cell cytotoxicity exhibited by its co-isolated congeners vinorine and vellosimine [2]. This differential activity profile positions 17-acetylsarpagine as a negative control compound in cytotoxicity screening panels that include cytotoxic sarpagine alkaloids. The documented IC₅₀ values for vellosimine (20–40 μM across eight cancer cell lines) [3] provide a quantitative benchmark against which the inactivity of 17-acetylsarpagine can be referenced. This application is particularly relevant for structure-activity relationship (SAR) studies aiming to identify the structural determinants (17-O-acetyl, 16-aldehyde, or ajmalan skeleton) responsible for antiproliferative activity within the sarpagine alkaloid class.

Chemotaxonomic Reference Standard for Botanical Authentication

17-Acetylsarpagine has been reported exclusively from the roots of Alstonia yunnanensis Diels across multiple independent phytochemical investigations spanning from 1985 to 2021 [2][4]. Its restricted botanical distribution contrasts with the wider occurrence of sarpagine and vellosimine across multiple genera and species [5]. The established NMR-based chemotaxonomic methodology for differentiating Alstonia species based on alkaloid profiles [6] supports the use of 17-acetylsarpagine as a species-specific marker compound. Quality control laboratories and herbal product manufacturers can utilize authenticated 17-acetylsarpagine reference material for HPLC fingerprinting, TLC identification, or LC-MS-based authentication of A. yunnanensis raw materials and extracts.

Analytical Method Development with a Comprehensively Characterized Reference

17-Acetylsarpagine has been characterized by a comprehensive suite of spectroscopic methods including UV, IR, ¹H-NMR, ¹³C-NMR, 2D NMR (HMQC, HMBC, COSY), EI-MS, and HR-ESI-MS, with data independently reproduced across two research groups over 36 years [2][4]. This extensive characterization, combined with publicly available SMILES notation, InChI key, and predicted physicochemical properties , makes 17-acetylsarpagine a well-documented reference compound for developing and validating HPLC-UV, LC-MS/MS, or quantitative NMR (qNMR) analytical methods targeting sarpagine-type alkaloids. The compound's distinct chromatographic behavior (moderate lipophilicity: estimated LogP ~3.1–3.3; PSA ~65–68 Ų) facilitates separation from both more polar sarpagine (LogP 2.67) and less polar congeners in complex botanical matrices.

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